molecular formula C17H23BrN2O3 B2838122 Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1797246-95-7

Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No. B2838122
CAS RN: 1797246-95-7
M. Wt: 383.286
InChI Key: ZHGAROUMLJOOHC-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate, also known as MBPPC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

The synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure, including similar compounds to the one , has been evaluated for their potential as anticancer agents. These compounds showed promising results in vitro, indicating their potential for further development in cancer therapy (Rehman et al., 2018).

Molecular Structure Analysis

Research into the molecular and crystal structure of compounds structurally related to "Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate" has provided insights into the formation of H-bonded dimers and their stability, influenced by C-H...π interactions. Such studies are critical for understanding the chemical and physical properties of new pharmaceutical compounds (Khan et al., 2013).

Palladium-catalyzed Aminocarbonylation

The use of palladium-catalyzed aminocarbonylation in the synthesis of amides from iodo- and bromo-derivatives, including structures akin to the one mentioned, highlights a method for functionalizing rings to produce compounds with potential biological activity. This technique is notable for its efficiency and the high yield of target compounds (Takács et al., 2012).

Asymmetric Synthesis for Pharmaceutical Intermediates

An example of asymmetric synthesis involving compounds related to "Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate" has been developed for the production of key pharmaceutical intermediates. This method emphasizes the importance of stereochemical control in the synthesis of biologically active compounds, crucial for the development of new drugs (Salgado et al., 2019).

Development of Antimicrobial and Antiviral Agents

Research into the synthesis of spiro-piperidin-4-ones, which share structural features with the compound , shows significant antimycobacterial activity. Such discoveries are crucial in the fight against resistant strains of tuberculosis and highlight the compound's potential application in developing new antimicrobial and antiviral agents (Kumar et al., 2008).

properties

IUPAC Name

methyl 4-[[3-(2-bromophenyl)propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-23-17(22)20-10-8-13(9-11-20)12-19-16(21)7-6-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGAROUMLJOOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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